molecular formula C26H33NO3S2 B4610817 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate

Cat. No.: B4610817
M. Wt: 471.7 g/mol
InChI Key: ARWNQRCBKSRSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate is a useful research compound. Its molecular formula is C26H33NO3S2 and its molecular weight is 471.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.19018626 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aggregation-induced Emission Enhancement

Research on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, similar to the benzothiazole component of the query compound, shows their application in understanding aggregation-induced emission enhancement (AIEE). These compounds, due to restricted intramolecular motion and easier intramolecular proton transfer in a solid state, exhibit notable fluorescence enhancement. This characteristic is crucial for developing materials with potential applications in bioimaging and sensors (Qian et al., 2007).

Synthetic Methodologies

A study on the benzylation of benzothiazole derivatives, including those structurally related to the query compound, highlights synthetic approaches to obtain sterically hindered hydroxybenzyl derivatives of benzazole-2-thiones. These methodologies enable the synthesis of compounds under milder conditions than previously known methods, which could be applicable in creating new chemical entities with tailored properties (Tagasheva et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, due to their ability to adsorb onto surfaces, provide stability and protection against corrosion, demonstrating their applicability in industrial processes requiring metal preservation (Hu et al., 2016).

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3S2/c1-25(2,3)18-14-17(15-19(23(18)29)26(4,5)6)10-9-13-30-22(28)16-31-24-27-20-11-7-8-12-21(20)32-24/h7-8,11-12,14-15,29H,9-10,13,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWNQRCBKSRSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate
Reactant of Route 2
Reactant of Route 2
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate
Reactant of Route 3
Reactant of Route 3
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate
Reactant of Route 4
Reactant of Route 4
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate
Reactant of Route 5
Reactant of Route 5
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate
Reactant of Route 6
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylthio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.